5-Amino-4-methylpentan-1-ol hydrochloride

Catalog No.
S3049068
CAS No.
1864058-14-9
M.F
C6H16ClNO
M. Wt
153.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-methylpentan-1-ol hydrochloride

CAS Number

1864058-14-9

Product Name

5-Amino-4-methylpentan-1-ol hydrochloride

IUPAC Name

5-amino-4-methylpentan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-7)3-2-4-8;/h6,8H,2-5,7H2,1H3;1H

InChI Key

JNMQDKLCDPRHCW-UHFFFAOYSA-N

SMILES

CC(CCCO)CN.Cl

Solubility

not available

5-Amino-4-methylpentan-1-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO and a molecular weight of 153.65 g/mol. It is classified as an amino alcohol and has the IUPAC name (R)-5-amino-4-methylpentan-1-ol hydrochloride. This compound is characterized by its chiral center, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and biochemistry .

Due to the presence of both amino and hydroxyl functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, reacting with electrophiles.
  • Condensation reactions: It can react with carbonyl compounds to form imines or amides.
  • Dehydration reactions: Under certain conditions, it may lose water to form double bonds or cyclic structures.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

Research indicates that 5-amino-4-methylpentan-1-ol hydrochloride exhibits various biological activities. It is known for:

  • Neuroprotective effects: Studies suggest that this compound may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial properties: Preliminary data indicate activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

The specific mechanisms of action are still under investigation, but its structural features suggest potential interactions with biological targets such as receptors or enzymes .

Several methods exist for synthesizing 5-amino-4-methylpentan-1-ol hydrochloride:

  • Alkylation of amino alcohols: Starting from simpler amino alcohols, alkylation can introduce the necessary methyl and pentyl groups.
  • Reduction of ketones: Ketones can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
  • Chiral resolution techniques: Given its chiral nature, methods such as enzymatic resolution or chiral chromatography may be employed to obtain the desired enantiomer selectively.

These synthetic routes highlight the compound's versatility in organic synthesis .

Interaction studies involving 5-amino-4-methylpentan-1-ol hydrochloride focus on its binding affinities and effects on biological systems. Key areas of interest include:

  • Receptor interactions: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its neuroprotective properties.
  • Enzyme inhibition studies: Understanding its potential to inhibit specific enzymes may reveal pathways for therapeutic interventions.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-amino-4-methylpentan-1-ol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-2-methylpropanolC₄H₉NOShorter carbon chain, less steric hindrance
3-Amino-2-methylpropanolC₄H₉NODifferent position of amino group
5-Amino-pentanolC₅H₁₃NOLacks methyl substitution at the fourth carbon

Uniqueness of 5-Amino-4-methylpentan-1-ol Hydrochloride

What sets 5-amino-4-methylpentan-1-ol hydrochloride apart from these similar compounds is its unique combination of a longer carbon chain and a specific methyl substitution pattern, which enhances its solubility and potential biological activity. This structural distinction contributes to its unique pharmacological properties and makes it a subject of interest for further research .

Dates

Modify: 2023-08-18

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